1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a chloropyridazine ring, a piperidine ring, and a dioxidoisothiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chloropyridazine intermediate, followed by the introduction of the piperidine ring and the dioxidoisothiazolidine group. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidoisothiazolidine moiety can be further oxidized under specific conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological systems.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(4-phenyl)piperidine-3-carboxamide: Lacks the dioxidoisothiazolidine moiety.
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of the dioxidoisothiazolidine moiety in 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22ClN5O3S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22ClN5O3S/c20-17-8-9-18(23-22-17)24-10-1-3-14(13-24)19(26)21-15-4-6-16(7-5-15)25-11-2-12-29(25,27)28/h4-9,14H,1-3,10-13H2,(H,21,26) |
InChI Key |
AUUVXUVEXKJBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
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